molecular formula C13H8BrN3O2S B2687467 N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-92-5

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2687467
CAS RN: 851943-92-5
M. Wt: 350.19
InChI Key: HVKOURMECUEVAU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel compound with potential applications in scientific research. It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied due to their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

Thiazolo[3,2-a]pyrimidines are synthesized through various chemical reactions, involving intermediates like ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These compounds can undergo further reactions to produce derivatives with potential pharmaceutical applications. For example, ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates can be synthesized and then transformed into a variety of heterocyclic compounds, including oxazolopyrimidines and dipyrimidines, showcasing the versatility of thiazolo[3,2-a]pyrimidines in medicinal chemistry (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Biological Activities

Various derivatives of thiazolo[3,2-a]pyrimidines have been explored for their biological properties, including anti-inflammatory and antinociceptive activities. Studies have shown that certain thiazolo[3,2-a]pyrimidine derivatives exhibit significant anti-inflammatory and antinociceptive effects, with lower ulcerogenic activity and higher LD50 values, indicating a promising profile for therapeutic applications (Alam, Khan, Siddiqui, & Ahsan, 2010).

properties

IUPAC Name

N-(3-bromophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKOURMECUEVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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